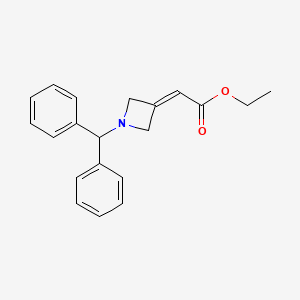

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Beschreibung

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS: 158602-32-5) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzhydryl group (diphenylmethyl) at the 1-position and an ethyl acetate moiety conjugated via a ylidene (C=CH) bond at the 3-position. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry and pharmaceutical research. Key characteristics include:

- Synthesis: Prepared via reaction of 1-benzhydrylazetidin-3-one under conditions described in general procedure A, yielding a white solid (52% yield, m.p. 84–85°C) .

- Spectroscopic Data: $^1$H NMR (CDCl$_3$) reveals signals for aromatic protons (δ 7.43–7.19), the ylidene proton (δ 5.66), and the ethyl ester group (δ 4.12, 1.22) .

- Applications: Primarily used as an intermediate in the synthesis of complex heterocycles and bioactive molecules, though its specific biological activities remain underexplored compared to analogs .

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAPMICLHEYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699840 | |

| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158602-32-5 | |

| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Procedure for Azetidine Ring Functionalization

The synthesis of this compound (compound 1n ) begins with the functionalization of the azetidine ring. As described in Supplementary Information from the Royal Society of Chemistry, the precursor 1-benzhydrylazetidin-3-one undergoes a Horner-Wadsworth-Emmons reaction to introduce the ethylidene acetate group. Key steps include:

-

Deprotection of tert-butyl carbamate : Treatment of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b ) with trifluoroacetic acid (TFA) in dichloromethane removes the Boc protecting group, yielding the free amine intermediate.

-

N-Benzhydryl substitution : The amine intermediate reacts with benzhydryl chloride in the presence of triethylamine to install the benzhydryl group, forming 1-benzhydrylazetidin-3-one .

-

Wittig reaction : The ketone undergoes reaction with ethyl 2-(triphenylphosphoranylidene)acetate in methanol under basic conditions (NaOH), followed by acidification (HCl) to yield the target compound.

Reaction Conditions :

Continuous-Flow Synthesis of Azetidine Intermediates

A patent by CN104356040A describes a microreactor-based approach for synthesizing 1-benzhydryl-3-hydroxyazetidine hydrochloride , a potential precursor to 1-benzhydrylazetidin-3-one . This method emphasizes efficiency and scalability:

-

Reaction setup : Benzhydrylamine and epichlorohydrin are mixed in ethanol and fed into a microchannel flow reactor at 60–200 mL/min.

-

High-temperature cyclization : The mixture is heated to 230°C under 1.8 MPa pressure, achieving ring closure to form the azetidine intermediate in 1.1–1.8 minutes.

-

Post-processing : The product is isolated via vacuum distillation, crystallization, and ethyl acetate washing, yielding 74.2–77.2%.

Advantages over Batch Processing :

-

Reduced reaction time (minutes vs. hours)

-

Enhanced temperature/pressure control minimizes side reactions

Mechanistic Insights and Optimization

Horner-Wadsworth-Emmons Reaction Dynamics

The formation of the ethylidene acetate moiety proceeds via a two-step mechanism:

-

Formation of phosphonate ylide : Ethyl 2-(diethylphosphono)acetate reacts with a base (e.g., NaH) to generate the reactive ylide.

-

Alkene formation : The ylide attacks the carbonyl carbon of 1-benzhydrylazetidin-3-one , followed by elimination of diethyl phosphate to form the α,β-unsaturated ester.

Critical Parameters :

Protecting Group Strategies

The use of tert-butyl carbamate (Boc) and benzyl chloroformate (Cbz) protecting groups is pivotal for preventing undesired side reactions during N-functionalization:

-

Boc deprotection : TFA in dichloromethane (15 mL per 500 mg substrate) achieves complete removal within 30 minutes.

-

N-Benzhydryl installation : Triethylamine (2.1 eq.) neutralizes HCl generated during the substitution, ensuring high conversion rates.

Analytical Validation and Characterization

Spectroscopic Confirmation

The structure of this compound is confirmed via:

Purity Assessment

High-performance liquid chromatography (HPLC) analysis reveals a purity of 98.3%, with residual solvents (methanol, dichloromethane) below 0.1%.

Comparative Analysis of Synthetic Methodologies

| Parameter | Batch Synthesis | Continuous-Flow |

|---|---|---|

| Reaction Time | 48–72 hours | 1.1–1.8 minutes |

| Yield | 52% | 74.2–77.2% |

| Temperature Control | Moderate | Precise |

| Scalability | Limited | High |

| Solvent Consumption | High | Reduced |

The continuous-flow method offers superior efficiency and yield, though it requires specialized equipment. Batch synthesis remains accessible for small-scale laboratory preparations .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as amines or thiols can replace the benzhydryl chloride.

Common Reagents and Conditions

- Reduction

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Biologische Aktivität

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a compound of interest due to its potential biological activities and therapeutic applications. This detailed article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C20H21NO

- Molecular Weight : 307.3854 g/mol

- CAS Number : 158602-32-5

- Melting Point : 84-85 °C

The compound features an azetidine ring, which is significant in its biological interactions. The benzhydryl group contributes to its unique chemical behavior, making it a candidate for various therapeutic explorations .

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways that lead to various pharmacological effects. The azetidine ring and the ester moiety are crucial in determining the compound's biological profile .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. Compounds with azetidine rings are often explored for their ability to inhibit cancer cell proliferation. The exact mechanisms remain under investigation, but potential pathways include apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

- Study on Azetidine Derivatives :

- Antimicrobial Testing :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-(oxetan-3-ylidene)acetate | Oxetane derivative | Antibacterial |

| N-Boc-azetidin-3-ylidene acetate | Boc-protected azetidine | Antitumor |

| Ethyl 2-(1-benzoylazetidin-3-ylidene)acetate | Benzoyl derivative | Cytotoxicity against cancer cells |

The comparative analysis illustrates that while this compound shares structural similarities with other biologically active compounds, its unique functional groups may confer distinct biological properties worth exploring further .

Vergleich Mit ähnlichen Verbindungen

Azetidine and Imidazole Derivatives

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Fig. 1A) and its substituted analogs (e.g., halogenated or methoxy-phenyl variants) feature a five-membered imidazole core instead of azetidine. These compounds exhibit:

3-Ylideneoxindoles

Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (CAS: N/A) contains a fused oxindole-yldiene system. Notable features include:

- Versatile Reactivity : Participates in asymmetric Michael additions, epoxidations, and cycloadditions due to the electron-deficient ylidene and ketone groups .

- Pharmaceutical Relevance : Found in natural products and drugs targeting kinase inhibition and neurodegenerative diseases .

Key Difference: The oxindole scaffold provides a planar aromatic system, contrasting with the non-aromatic, strained azetidine ring in the target compound. This difference impacts π-π stacking interactions and solubility .

Benzofuran and Thiazolidine Derivatives

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS: N/A) incorporates a benzofuran ring. Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS: N/A) features a thiazole ring, with applications in synthesizing chrysanthemumamide analogs with insecticidal activity .

Key Difference : Benzofuran and thiazole rings introduce heteroatoms (O, S) that enhance hydrogen-bonding capacity, unlike the all-carbon azetidine system.

Hydrazone and Thiadiazole-Fused Compounds

Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]acetate (CAS: N/A) serves as a key intermediate for pyrazoline and thiadiazole derivatives, which exhibit NMDA receptor antagonism and anti-inflammatory activity .

Data Tables: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate given limited toxicological data?

- Methodological Answer : Due to incomplete safety data (e.g., missing skin/eye irritation, carcinogenicity), apply precautionary measures:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.

- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers), as decomposition may release CO and NOx under fire conditions .

- Perform toxicity assays (e.g., Ames test for mutagenicity) to fill data gaps.

Q. How can the synthesis of this compound be optimized?

- Methodological Answer :

- Reaction Design : Use reflux conditions with chloroethane (as in for analogous esters) and monitor reaction progress via TLC.

- Purification : Recrystallize from methanol to isolate the product. Confirm purity using HPLC or GC-MS (e.g., as in for ethyl acetate extracts).

- Characterization : Employ -NMR to verify ester formation (e.g., ethyl group signals at ~1.2–1.4 ppm and ~4.1–4.3 ppm) and azetidine ring geometry (e.g., coupling constants in the 3-ylidene moiety) .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR for benzhydryl protons (aromatic signals at ~7.2–7.5 ppm) and azetidine carbons (sp hybridized C3 at ~150–160 ppm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 308.165 (calculated for CHNO).

- IR : Identify ester C=O stretching (~1740 cm) and azetidine C=N vibrations (~1640 cm) .

Advanced Research Questions

Q. How can the puckering geometry of the azetidin-3-ylidene ring be analyzed crystallographically?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with SHELXTL ( ) for structure solution.

- Ring Puckering Analysis : Apply Cremer-Pople parameters ( ) to quantify out-of-plane displacements. For a 4-membered ring, calculate puckering amplitude () and phase angles (, ) using:

where are deviations from the mean plane. Compare to literature values for strained azetidine derivatives.

Q. How can intermolecular interactions in the crystal lattice be systematically characterized?

- Methodological Answer :

- Hydrogen Bonding : Use Mercury or PLATON to identify H-bond donors/acceptors. Apply graph-set analysis ( ) to classify motifs (e.g., for dimeric chains).

- Packing Analysis : Calculate Hirshfeld surfaces to visualize close contacts (e.g., C–H···π interactions from benzhydryl groups).

- Energy Frameworks : Compute interaction energies (e.g., using CrystalExplorer) to rank dispersion/electrostatic contributions .

Q. What computational methods are suitable for studying the electronic properties of the azetidine ring?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- NBO Analysis : Examine hyperconjugation effects (e.g., σ→π* interactions in the C=N bond).

- Molecular Dynamics : Simulate ring puckering dynamics in solvent (e.g., using GROMACS) to correlate with experimental NMR data .

Data Contradiction & Validation

Q. How to resolve discrepancies in experimental vs. computational bond lengths for the azetidine ring?

- Methodological Answer :

- Validation : Compare SC-XRD-derived bond lengths (e.g., C–N: ~1.28 Å for C=N) with DFT-optimized values.

- Error Sources : Check for thermal motion (ADPs) in crystallographic data (ORTEP plots via WinGX, ) and basis set limitations in calculations.

- Benchmarking : Use high-level methods (e.g., CCSD(T)) for critical bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.